2-methoxy-4-(2-oxoethyl)benzonitrile
Description
2-Methoxy-4-(2-oxoethyl)benzonitrile is a benzonitrile derivative featuring a methoxy group (-OCH₃) at the 2-position and a 2-oxoethyl group (-CH₂CO) at the 4-position of the benzene ring. This compound is of interest in organic synthesis and pharmaceutical research due to its functional groups, which enable diverse reactivity. The nitrile group (-CN) facilitates nucleophilic additions, while the ketone in the oxoethyl moiety allows for condensation or reduction reactions . Its structural analogs are frequently explored in drug discovery, agrochemicals, and materials science .
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
2-methoxy-4-(2-oxoethyl)benzonitrile |
InChI |
InChI=1S/C10H9NO2/c1-13-10-6-8(4-5-12)2-3-9(10)7-11/h2-3,5-6H,4H2,1H3 |
InChI Key |
AMIQLDROUFGBPI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=O)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-(2-oxoethyl)benzonitrile typically involves the reaction of 2-methoxybenzonitrile with an appropriate oxoethylating agent under controlled conditions. One common method is the Friedel-Crafts acylation reaction, where 2-methoxybenzonitrile reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-(2-oxoethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 2-methoxy-4-(2-oxoethyl)benzylamine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-methoxy-4-(2-oxoethyl)benzoic acid.
Reduction: Formation of 2-methoxy-4-(2-oxoethyl)benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-methoxy-4-(2-oxoethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methoxy-4-(2-oxoethyl)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The oxoethyl group can form hydrogen bonds or other interactions with target molecules, influencing their function. The nitrile group can also participate in various chemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares 2-methoxy-4-(2-oxoethyl)benzonitrile with structurally related benzonitrile derivatives:
*Calculated based on molecular formula.
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group (-CF₃) in 2-methoxy-4-(trifluoromethyl)benzonitrile enhances electrophilicity at the nitrile group compared to the oxoethyl group (-CH₂CO), which also withdraws electrons but allows ketone-specific reactions .
- Steric Effects: Bulky substituents like the phenoxymethyl group in 2-((4-ethylphenoxy)methyl)benzonitrile reduce reactivity in nucleophilic substitutions but improve stability in polymer matrices .
- Biological Activity : Hydantoin-linked derivatives (e.g., compound 184 in ) exhibit enhanced binding to biological targets, making them potent in drug discovery.
Reactivity:
- The oxoethyl group undergoes nucleophilic additions (e.g., with hydrazines to form hydrazones) and reductions (e.g., to -CH₂CH₂OH) .
- Boronic ester analogs participate in cross-coupling reactions to form biaryl structures .
Crystallographic and Spectroscopic Data
- X-ray Crystallography: Analogues like (E)-3-(2-hydroxy-4-methoxybenzylidene-amino)benzonitrile () crystallize in monoclinic systems with R-factors < 0.06, validated using SHELX software .
- NMR Shifts :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
